Cas no 112569-60-5 (3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI))

112569-60-5 structure
Nome del prodotto:3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
Numero CAS:112569-60-5
MF:C27H32O10
MW:516.536989212036
CID:160442
3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
- 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzox
- 2H-3,9a-Methano-1-benzoxepin,3-furancarboxylic acid deriv.
- 3-Furancarboxylicacid,6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester, [3R-(3a,5b,5aa,6a,9b,9aa,10R*)]-
- Eumaitenol
- 3-Furancarboxylic acid, (3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester (9CI)
- [3R-(3alpha,5beta,5aalpha,6alpha,9beta,9aalpha,10R*)]-6-(Acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester 3-furancarboxylic acid
-
- Inchi: 1S/C27H32O10/c1-15(28)34-19-6-9-25(4,31)27-21(36-23(30)17-8-11-33-14-17)18(24(2,3)37-27)12-20(26(19,27)5)35-22(29)16-7-10-32-13-16/h7-8,10-11,13-14,18-21,31H,6,9,12H2,1-5H3/t18-,19+,20-,21+,25-,26+,27+/m1/s1
- Chiave InChI: GUBOYPRFUPUJMI-ABEZMFPMSA-N
- Sorrisi: [C@@H]12[C@H](OC(C3C=COC=3)=O)[C@]3(OC1(C)C)[C@@](O)(C)CC[C@@H]([C@@]3(C)[C@H](OC(C1C=COC=1)=O)C2)OC(C)=O
Proprietà calcolate
- Massa esatta: 272.08309
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 37
- XLogP3: 2.824
Proprietà sperimentali
- Densità: 1.34±0.1 g/cm3(Predicted)
- Punto di ebollizione: 598.8±50.0 °C(Predicted)
- PSA: 52.54
- pka: 13.90±0.70(Predicted)
3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) Letteratura correlata
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
2. Book reviews
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
112569-60-5 (3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)) Prodotti correlati
- 2377610-73-4(4-(Piperazino)methylphenylboronic acid pinacol ester HCl)
- 63591-79-7((2-methyl-4-quinolyl)-piperazin-1-yl-methanone)
- 922075-64-7(N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl-2-oxo-2H-chromene-3-carboxamide)
- 1325496-86-3(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide)
- 1333253-23-8(8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride)
- 1023289-46-4((1R)-1-(3-fluoro-5-methyl-phenyl)propan-1-amine)
- 394237-96-8(1-(4-methylphenyl)-4-5-(4-methylphenyl)furan-2-carbothioylpiperazine)
- 121476-13-9(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine compound with o-cresol (1:1))
- 1807273-70-6(5-Bromo-2-nitropyridine-4-sulfonyl chloride)
- 111291-96-4(tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
